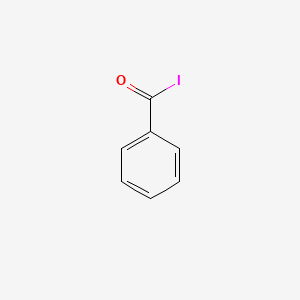

Benzoyl iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

618-38-2 |

|---|---|

Molecular Formula |

C7H5IO |

Molecular Weight |

232.02 g/mol |

IUPAC Name |

benzoyl iodide |

InChI |

InChI=1S/C7H5IO/c8-7(9)6-4-2-1-3-5-6/h1-5H |

InChI Key |

WPCXDBCEDWUSOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)I |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of benzoyl iodide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl iodide (C₇H₅IO) is an acyl iodide, a class of organic compounds characterized by the presence of an iodine atom bonded to a carbonyl group. It is a highly reactive chemical intermediate utilized in various organic syntheses. Its reactivity makes it a valuable reagent for introducing the benzoyl group into molecules, a common moiety in many pharmaceuticals and other biologically active compounds. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental details and safety information.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a dense liquid or low-melting solid at or near room temperature.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅IO | [1] |

| Molecular Weight | 232.02 g/mol | [1] |

| Appearance | Colorless to yellow liquid or crystals | [2] |

| Melting Point | 3 °C (276.15 K) | [3] |

| Boiling Point | 128 °C at 20 mmHg | |

| Density | 1.88 g/cm³ | |

| Solubility | Insoluble in water. Soluble in alcohol, ether, and carbon disulfide. | [2][4] |

Chemical Properties

This compound is a reactive acyl halide. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and iodine atoms. This makes it susceptible to attack by a wide range of nucleophiles.

Reactivity and Stability:

-

Hydrolysis: this compound reacts readily with water to form benzoic acid and hydroiodic acid. This reaction is a classic example of nucleophilic acyl substitution. Due to its moisture sensitivity, it must be handled and stored under anhydrous conditions.[5][6]

-

Reaction with Alcohols and Amines: It reacts exothermically with alcohols to form benzoate (B1203000) esters and with amines to form benzamides. These reactions are fundamental in organic synthesis for the creation of ester and amide linkages.

-

Stability: this compound is sensitive to light, air, and moisture.[7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent decomposition.[5][6]

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of benzoyl chloride with an iodide salt, such as sodium iodide, in an anhydrous solvent like acetone (B3395972) or acetonitrile. This is an example of the Finkelstein reaction.

Experimental Protocol: Synthesis via Finkelstein Reaction

Materials:

-

Benzoyl chloride

-

Sodium iodide (anhydrous)

-

Anhydrous acetone (dried over molecular sieves)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium iodide to the flask.

-

Add anhydrous acetone to the flask and stir the suspension.

-

Slowly add benzoyl chloride to the stirring suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride, will precipitate out of the solution.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

The resulting solution contains this compound. The solvent can be removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of this compound.

Reactions of this compound: Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The iodide ion, being a good leaving group, is then eliminated to yield the substituted product.

Reaction Mechanism with an Alcohol (Esterification)

Caption: Mechanism of nucleophilic acyl substitution with an alcohol.

Spectroscopic Data

Spectroscopic methods are crucial for the characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.4-8.1 ppm) corresponding to the protons on the benzene (B151609) ring. The integration of these signals would correspond to 5 protons. |

| ¹³C NMR | The carbon NMR spectrum will show a characteristic downfield signal for the carbonyl carbon (typically in the range of 160-170 ppm). The aromatic carbons will appear in the region of 125-140 ppm. |

| Infrared (IR) Spectroscopy | The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing around 1720-1750 cm⁻¹.[8] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 232. Common fragmentation patterns would include the loss of an iodine atom (m/z = 105, the benzoyl cation) and the phenyl group (m/z = 77). |

Safety and Handling

This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[5][6] The container should be tightly sealed under an inert atmosphere.[5]

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly useful but reactive chemical intermediate. A thorough understanding of its physical and chemical properties, as well as proper handling and storage procedures, is essential for its safe and effective use in research and development. Its ability to readily undergo nucleophilic acyl substitution makes it a valuable tool for the synthesis of a wide array of benzoylated compounds.

References

- 1. This compound | C7H5IO | CID 136424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZYL IODIDE | 620-05-3 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound SDS, 618-38-2 Safety Data Sheets - ECHEMI [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. This compound [webbook.nist.gov]

Benzoyl Iodide: A Comprehensive Technical Overview for Researchers

Abstract

This technical guide provides a detailed overview of benzoyl iodide, a significant reagent in organic synthesis. It is designed for researchers, scientists, and professionals in drug development and related fields. This document covers the fundamental properties, synthesis, and key applications of this compound, with a focus on its role in acylation and other organic transformations. All quantitative data is presented in structured tables for clarity, and key reaction pathways are illustrated using standardized diagrams.

Introduction

This compound is an acyl iodide, a class of organic compounds characterized by the covalent bond between an iodine atom and an acyl group. It is a valuable reagent in organic chemistry, primarily utilized for the introduction of the benzoyl group into various molecules. Its high reactivity, compared to other benzoyl halides, makes it a potent acylating agent, particularly in the synthesis of esters, amides, and ketones. This guide will delve into the essential technical details of this compound, providing a practical resource for laboratory applications.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 618-38-2 | [1][2][3][4][5] |

| Molecular Formula | C7H5IO | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 232.02 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Pungent | [5] |

| Melting Point | 1.5 °C | [5] |

| Boiling Point | 135 °C at 25 Torr | [2] |

| Density | 1.772 g/cm³ at 16 °C | [2] |

| Refractive Index | 1.643 | [2][5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of benzoyl chloride with an iodide salt. This nucleophilic acyl substitution reaction is a standard method for the preparation of acyl iodides.

Experimental Protocol: Synthesis from Benzoyl Chloride

Objective: To synthesize this compound from benzoyl chloride and sodium iodide.

Materials:

-

Benzoyl chloride

-

Sodium iodide

-

Anhydrous solvent (e.g., acetone (B3395972) or acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

Procedure:

-

In a dry round-bottom flask, under an inert atmosphere, dissolve sodium iodide in the anhydrous solvent.

-

Slowly add benzoyl chloride to the stirred solution at room temperature.

-

The reaction mixture is typically stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the benzoyl chloride peak and the appearance of the this compound peak).

-

Upon completion, the precipitated sodium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Safety Precautions: Benzoyl chloride and this compound are lachrymatory and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be carried out under anhydrous conditions as this compound is sensitive to moisture.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a powerful reagent for various organic transformations due to the high reactivity of the carbon-iodine bond.

Acylation Reactions

The primary application of this compound is in acylation reactions, where it serves as a benzoyl group donor. It readily reacts with nucleophiles such as alcohols, amines, and enolates.

Reaction with Alcohols (Esterification): this compound reacts with alcohols to form benzoate (B1203000) esters. This reaction is often faster and proceeds under milder conditions compared to the use of benzoyl chloride.

Reaction with Amines (Amidation): The reaction of this compound with primary or secondary amines yields benzamides. This is a highly efficient method for the formation of amide bonds.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 618-38-2, this compound Formula - ECHEMI [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. Cas 618-38-2,this compound | lookchem [lookchem.com]

- 6. This compound | 618-38-2 [chemicalbook.com]

- 7. chemspider.com [chemspider.com]

- 8. lookchem.com [lookchem.com]

Spectroscopic data for benzoyl iodide (NMR, IR, mass spectrometry).

This technical guide provides a detailed overview of the spectroscopic data for benzoyl iodide (C₇H₅IO), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound is an acyl halide consisting of a benzene (B151609) ring bonded to a carbonyl group, which is in turn bonded to an iodine atom. The spectroscopic techniques discussed herein provide complementary information to confirm the molecule's identity and structural features. NMR spectroscopy elucidates the chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra for this compound in public databases, the following data is predicted based on established chemical shift principles and comparison with analogous benzoyl halides.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals only in the aromatic region, corresponding to the five protons of the phenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.0 - 8.2 | Doublet (d) | 2H (ortho-protons) |

| ~ 7.5 - 7.7 | Triplet (t) | 1H (para-proton) |

| ~ 7.6 - 7.8 | Triplet (t) | 2H (meta-protons) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show four signals: one for the carbonyl carbon and three for the aromatic carbons due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (Carbonyl) |

| ~ 135 - 138 | C (ipso-carbon) |

| ~ 133 - 135 | CH (para-carbon) |

| ~ 129 - 131 | CH (ortho-carbons) |

| ~ 128 - 130 | CH (meta-carbons) |

General Experimental Protocol for NMR

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data presented here is from the Coblentz Society's evaluated infrared reference spectra collection, available on the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1700 | Strong | C=O stretch (acyl halide) |

| ~ 1580, 1450 | Medium | C=C aromatic ring stretches |

| ~ 1200 | Strong | C-C(=O)-C stretch and aromatic C-H bend |

| ~ 880 | Strong | C-I stretch |

| ~ 700 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol for IR Spectroscopy

The following experimental details are provided by the NIST database[1]:

-

Instrumentation : DOW KBr foreprism-grating instrument.

-

Sample State : Solution (2% in CCl₄ for 4000-1325 cm⁻¹ and 2% in CS₂ for 1325-450 cm⁻¹).

-

Path Length : 0.011 cm and 0.012 cm.

-

Sampling Procedure : Transmission.

-

Data Processing : Spectral contamination from solvents around 1550 cm⁻¹ (CCl₄) and 850 cm⁻¹ (CS₂) was subtracted. The data was digitized from a hard copy.

Mass Spectrometry (MS)

The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (232.02 g/mol ). The primary fragmentation pathway involves the cleavage of the weak carbon-iodine bond.

Predicted Mass Spectrometry Data

| m/z | Ion Structure | Name | Notes |

| 232 | [C₆H₅COI]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation | Expected to be the base peak due to its high stability. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Formed by the loss of a neutral CO molecule from the benzoyl cation. |

General Experimental Protocol for MS

-

Instrumentation : A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction : The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization : Electron ionization (EI) is typically used, with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.

-

Analysis : The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio and detected.

Caption: Predicted fragmentation pathway for this compound.

Conclusion: Correlating Spectroscopic Data

The combined analysis of NMR, IR, and MS data provides a comprehensive characterization of this compound. The diagram below illustrates how each technique contributes to the final structural determination.

References

Thermodynamic Properties and Enthalpy of Formation of Benzoyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of benzoyl iodide, with a particular focus on its standard enthalpy of formation. The information presented herein is compiled from established thermochemical studies and is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental techniques. The key data are summarized in the table below, providing a consolidated view for easy reference and comparison.

| Thermodynamic Property | Value | Phase | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°) | 11 ± 4.2 kJ/mol | Gas | Equilibrium Study (Eqk) | Solly and Benson, 1971 |

| 10 ± 6.3 kJ/mol | Gas | From Liquid Phase Data (Cm) | Carson, Pritchard, et al., 1950; Cox and Pilcher, 1970 | |

| -51.51 ± 0.42 kJ/mol | Liquid | Hydrolysis Calorimetry (Cm) | Carson, Pritchard, et al., 1950; Cox and Pilcher, 1970 | |

| Enthalpy of Vaporization (ΔvapH°) | 61.9 ± 6.3 kJ/mol | - | Calculated | Carson, Pritchard, et al., 1950; Cox and Pilcher, 1970 |

| Melting Point (Tfus) | 276 K (3 °C) | - | Not Specified | Buckingham and Donaghy, 1982; Kizhner, 1909 |

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of this compound has been determined primarily through two distinct experimental methodologies: hydrolysis calorimetry and gas-phase equilibrium studies.

Hydrolysis Calorimetry

The determination of the enthalpy of formation of liquid this compound was achieved by measuring the heat of its hydrolysis reaction. This method, detailed by Carson, Pritchard, and Skinner in 1950, involves reacting a precisely known quantity of this compound with a suitable solvent and measuring the heat evolved in a calorimeter.

Experimental Protocol:

-

Apparatus: A sophisticated calorimeter is employed, designed to measure the heat of rapid chemical reactions with high precision. The reaction vessel is typically submerged in a well-stirred water bath to ensure accurate temperature measurements.

-

Reactants:

-

This compound: A highly purified sample of this compound is prepared. The original study by Carson, Pritchard, and Skinner involved the reaction of benzoyl chloride with anhydrous sodium iodide. The resulting this compound was then purified by vacuum distillation.

-

Solvent: A solvent mixture, such as aqueous acetone, is used to facilitate the hydrolysis reaction.

-

-

Procedure:

-

A sealed, thin-walled glass ampoule containing a known mass of purified this compound is placed inside the calorimeter, which is filled with the solvent.

-

The system is allowed to reach thermal equilibrium.

-

The ampoule is then broken, initiating the rapid and complete hydrolysis of this compound.

-

The temperature change of the calorimeter and its contents is meticulously recorded until thermal equilibrium is re-established.

-

The calorimeter is calibrated by introducing a known amount of electrical energy and measuring the corresponding temperature rise.

-

-

Data Analysis: The heat of hydrolysis is calculated from the observed temperature change and the heat capacity of the calorimeter. This value is then used in a thermochemical cycle (Hess's Law) to derive the standard enthalpy of formation of liquid this compound.

The logical workflow for determining the standard enthalpy of formation from the enthalpy of hydrolysis is illustrated in the diagram below.

Caption: Workflow for Determining the Enthalpy of Formation from Hydrolysis Data.

Gas-Phase Equilibrium Study

The enthalpy of formation of gaseous this compound was determined by Solly and Benson in 1971 through the study of a gas-phase equilibrium. This method involves measuring the equilibrium constant of a reversible reaction at different temperatures.

Experimental Protocol:

-

Reaction: The study focused on the reversible reaction between benzaldehyde (B42025) and iodine to form this compound and hydrogen iodide: C₆H₅CHO(g) + I₂(g) ⇌ C₆H₅COI(g) + HI(g)

-

Apparatus: The experiments were likely conducted in a closed, temperature-controlled reaction vessel connected to a spectrophotometer.

-

Procedure:

-

Known initial concentrations of benzaldehyde and iodine are introduced into the reaction vessel.

-

The mixture is heated to a specific temperature and allowed to reach equilibrium.

-

The concentrations of the reactants and products at equilibrium are determined, often using spectrophotometry to measure the concentration of a colored species like iodine.

-

This procedure is repeated at several different temperatures.

-

-

Data Analysis: The equilibrium constant (K) is calculated for each temperature. According to the van't Hoff equation, a plot of ln(K) versus 1/T yields a straight line with a slope equal to -ΔrH°/R, where ΔrH° is the standard enthalpy change of the reaction and R is the gas constant. Once ΔrH° is determined, the standard enthalpy of formation of gaseous this compound can be calculated using the known standard enthalpies of formation of the other reactants and products.

The relationship between the experimental measurements and the final thermodynamic property is depicted in the following diagram.

Caption: Deriving the Gaseous Enthalpy of Formation from Equilibrium Constants.

Conclusion

The thermodynamic properties of this compound, particularly its enthalpy of formation, are well-established through classic calorimetric and equilibrium studies. The data presented in this guide provide a reliable foundation for further research and applications in areas such as chemical synthesis, reaction mechanism studies, and computational chemistry. The detailed experimental protocols offer insight into the rigorous methods employed to obtain these fundamental thermodynamic values.

The Dawn of a Radical Idea: The First Synthesis of Benzoyl Iodide

A seminal discovery in the nascent field of organic chemistry, the first synthesis of benzoyl iodide was achieved in 1832 by the pioneering German chemists Friedrich Wöhler and Justus von Liebig. This accomplishment was a crucial part of their groundbreaking research on the "benzoyl radical," a concept that revolutionized the understanding of molecular structure and reactivity. This technical guide delves into the historical context of this discovery, presents the experimental details of the first synthesis, and explores the logical pathway that led to the isolation of this important chemical entity.

Historical Context: The Benzoyl Radical Theory

In the early 19th century, the prevailing theory of chemical composition was dualism, which posited that compounds were formed from the electrostatic attraction of electropositive and electronegative components. Organic chemistry, with its complex carbon-based molecules, presented a significant challenge to this theory.

Wöhler and Liebig's investigation into the oil of bitter almonds (benzaldehyde) led them to propose the existence of a stable group of atoms, which they named the "benzoyl radical" (C₇H₅O).[1][2] They observed that this "radical" remained unchanged throughout a series of chemical transformations, behaving like a single element. This concept was a major step towards the development of structural theory in organic chemistry.[1][3] The synthesis of this compound, along with the corresponding chloride and bromide, was a key piece of evidence supporting their theory.

The Inaugural Synthesis: A Halogen Exchange Approach

Wöhler and Liebig's initial synthesis of this compound was achieved through a halogen exchange reaction, starting from the newly synthesized benzoyl chloride. While their 1832 publication in Annalen der Pharmacie provides a descriptive account, precise quantitative data such as yield is not extensively detailed, a common practice in the chemical literature of that era.

Experimental Protocol: Synthesis of this compound from Benzoyl Chloride

The following protocol is a reconstruction based on the descriptions provided by Wöhler and Liebig in their 1832 publication, "Untersuchungen über das Radical der Benzoesäure" (Investigations on the Radical of Benzoic Acid).

Objective: To synthesize this compound by reacting benzoyl chloride with an iodide salt.

Reactants:

-

Benzoyl Chloride (C₇H₅ClO)

-

Potassium Iodide (KI)

Procedure:

-

Benzoyl chloride was prepared by reacting benzaldehyde (B42025) with chlorine gas.

-

The freshly prepared benzoyl chloride was then treated with a solution of potassium iodide.

-

The reaction mixture was likely gently heated or allowed to react at room temperature.

-

The formation of this compound was observed, likely accompanied by the precipitation of potassium chloride.

-

The this compound was then isolated from the reaction mixture. Purification methods of the time would have included distillation or crystallization.

Observations:

Wöhler and Liebig described this compound as a substance that was analogous to benzoyl chloride and bromide. They noted its reactivity and its place within the series of benzoyl compounds, further solidifying their concept of the benzoyl radical.

Quantitative Data

Detailed quantitative data from the original 1832 synthesis is scarce. However, later characterizations of this compound have provided the physical properties outlined in the table below.

| Property | Value |

| Molecular Formula | C₇H₅IO |

| Molecular Weight | 232.02 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 3 °C (276 K) |

| Boiling Point | 128 °C at 20 mmHg |

| Density | 1.74 g/cm³ |

Logical Pathway to Discovery

The synthesis of this compound was not an isolated event but rather the culmination of a logical series of experiments designed to probe the nature of the benzoyl group. The workflow below illustrates the intellectual and experimental progression.

Conclusion

The initial synthesis of this compound by Wöhler and Liebig was a landmark achievement that provided critical evidence for their revolutionary benzoyl radical theory. While the experimental techniques of the 1830s lacked the precision of modern chemistry, their logical approach and insightful observations laid a foundational stone for the development of organic chemistry. The conversion of benzoyl chloride to this compound demonstrated the robustness of the benzoyl core and paved the way for a new understanding of how atoms are arranged and interact within molecules. This pioneering work continues to be a testament to the power of systematic investigation in unraveling the complexities of the chemical world.

References

Navigating the Solubility of Benzoyl Iodide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of benzoyl iodide in common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines key considerations for handling this reactive acyl iodide. Due to the inherent reactivity of this compound, this guide emphasizes both theoretical solubility and practical stability concerns in various solvent systems.

Core Concepts: Solubility and Reactivity of Acyl Halides

This compound, as an acyl halide, is characterized by a highly electrophilic carbonyl carbon. This intrinsic property dictates its solubility and stability profile. While the principle of "like dissolves like" provides a foundational understanding of solubility, the reactivity of the acyl iodide group with nucleophilic solvents is a paramount consideration. Acyl halides are known to react, often vigorously, with water and other nucleophilic reagents[1]. This reactivity can lead to the formation of benzoic acid and the corresponding hydroiodic acid, complicating simple solubility assessments.

Qualitative Solubility and Reactivity Profile of this compound

| Solvent | Chemical Formula | Solvent Type | Expected Solubility | Reactivity and Stability Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic ether | Likely soluble | THF is generally a good solvent for a wide range of organic compounds. However, peroxide formation in aged THF could potentially initiate side reactions. |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Polar aprotic | Likely soluble | DCM is a relatively inert solvent and is often used for reactions involving acyl halides. Good solubility is expected due to its ability to dissolve moderately polar compounds. |

| Acetonitrile (B52724) | CH₃CN | Polar aprotic | Likely soluble | Acetonitrile is a polar aprotic solvent capable of dissolving many organic compounds. It is a suitable solvent for the synthesis of this compound from benzoyl chloride and sodium iodide[2]. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar aprotic | Soluble, but reactive | DMF is a powerful, polar aprotic solvent. While it is expected to readily dissolve this compound, it can also act as a nucleophile, leading to the formation of an acyl-substituted amidine. This reactivity may be slow at room temperature but can be significant. |

| Dimethyl sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Polar aprotic | Soluble, but reactive | DMSO is a strong polar aprotic solvent that dissolves a wide range of polar and nonpolar compounds[3][4]. However, it can react with electrophiles like this compound[3][5]. The sulfur center in DMSO is nucleophilic towards soft electrophiles[3]. |

Experimental Protocol for Solubility Determination of a Reactive Compound

The determination of solubility for a reactive compound like this compound requires careful consideration of potential degradation. The following protocol is a general guideline that can be adapted.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature, while monitoring for decomposition.

Materials:

-

This compound (freshly prepared or purified)

-

Anhydrous solvent of interest (e.g., DCM, Acetonitrile)

-

Small, dry glass vials with screw caps (B75204) or septa

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, heating block)

-

Analytical technique for monitoring decomposition (e.g., ¹H NMR, IR spectroscopy, TLC)

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of the this compound.

-

Initial Screening (Qualitative):

-

To a vial containing a small, accurately weighed amount of this compound (e.g., 10 mg), add a small volume of the solvent (e.g., 0.1 mL).

-

Stir the mixture at the desired temperature for a set period (e.g., 5-10 minutes).

-

Visually observe if the solid dissolves completely.

-

-

Incremental Solvent Addition (Semi-Quantitative):

-

If the compound dissolves in the initial screening, it is considered highly soluble.

-

If the compound does not dissolve, add small, precise increments of the solvent, allowing the mixture to stir and equilibrate after each addition.

-

Record the total volume of solvent required to completely dissolve the solid. This provides an approximate solubility value (e.g., mg/mL).

-

-

Monitoring for Decomposition:

-

At each stage, a small aliquot of the solution should be taken to be analyzed for signs of degradation.

-

For example, a ¹H NMR spectrum can be taken to check for the appearance of signals corresponding to benzoic acid.

-

Thin-layer chromatography (TLC) can also be used to quickly check for the presence of new, more polar spots corresponding to degradation products.

-

-

Gravimetric Method (for less reactive systems):

-

Prepare a saturated solution by adding an excess of this compound to a known volume of solvent.

-

Stir the mixture at a constant temperature until equilibrium is reached (this may be rapid for soluble compounds but should be monitored for decomposition).

-

Carefully filter the solution to remove undissolved solid.

-

Accurately weigh a known volume of the saturated solution.

-

Evaporate the solvent under reduced pressure at a low temperature to avoid decomposition of the solute.

-

Weigh the remaining solid residue to determine the mass of this compound that was dissolved.

-

Calculate the solubility in g/L or other appropriate units.

-

Safety Precautions: this compound is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Logical Workflow for Assessing Compound Solubility and Stability

The following diagram illustrates a logical workflow for the assessment of a reactive compound's solubility and stability in a given solvent.

Caption: Workflow for solubility and stability assessment.

Conclusion

While quantitative solubility data for this compound remains elusive, a qualitative understanding based on its chemical properties can guide its use in research and development. The high reactivity of this compound, particularly with nucleophilic solvents, is a critical factor that often outweighs its simple solubility. Researchers should prioritize the use of dry, aprotic, and non-nucleophilic solvents such as dichloromethane and acetonitrile for applications involving this compound. When considering other solvents, careful evaluation of compound stability is essential. The protocols and workflows outlined in this guide provide a framework for the safe and effective handling of this and other reactive compounds.

References

Technical Guide: Health and Safety for Handling Benzoyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and does not replace a formal risk assessment, which must be conducted by qualified personnel before undertaking any work with benzoyl iodide. All laboratory activities should be performed in accordance with institutional and regulatory safety standards.

Introduction

This compound (CAS No. 618-38-2) is an organic compound with the chemical formula C₇H₅IO.[1][2][3] It is a derivative of benzoic acid and is classified as an acyl iodide. Due to the presence of a reactive acyl iodide group, this compound is a valuable reagent in organic synthesis, particularly for the preparation of aromatic ketones and carboxylic acids.[4] However, its high reactivity also presents significant health and safety challenges. This guide provides a comprehensive overview of the known health and safety information for handling this compound, with a focus on data-driven practices and emergency preparedness.

Hazard Identification and Classification

Detailed hazard classification data for this compound is limited. The available Safety Data Sheet (SDS) indicates that data for acute toxicity (oral, dermal, and inhalation), skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are not available.[5] However, due to its chemical structure as an acyl halide, it should be handled as a corrosive and toxic substance.[4]

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO | [1][2][3] |

| Molecular Weight | 232.02 g/mol | [1][2][3] |

| CAS Number | 618-38-2 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid with a pungent odor | [4] |

| Melting Point | 1.5 °C | [6] |

| Boiling Point | 230.5 °C at 760 mmHg | [5] |

| Flash Point | 93.2 °C | [5][6] |

| Density | 1.882 g/cm³ | [6] |

| Vapor Pressure | 0.0656 mmHg at 25 °C | [6] |

Health and Safety Information

Toxicology

As noted, specific quantitative toxicological data for this compound is largely unavailable in the public domain.[5] However, based on its chemical properties as an acyl halide and general knowledge of similar compounds, the following health effects can be anticipated:

-

Inhalation: Vapors are likely to be highly irritating to the respiratory tract.[5]

-

Skin Contact: Expected to be corrosive and cause severe skin irritation or burns.[5]

-

Eye Contact: Expected to be severely irritating and may cause serious eye damage.[5]

-

Ingestion: Likely to be toxic and corrosive to the gastrointestinal tract.[5]

Stability and Reactivity

Detailed stability and reactivity data are not available.[5] However, general chemical principles for acyl halides suggest the following:

-

Reactivity: this compound is expected to be highly reactive.

-

Conditions to Avoid: Exposure to moisture, heat, and incompatible materials should be avoided.[5]

-

Incompatible Materials: Water, strong oxidizing agents, strong bases, and alcohols are likely to be incompatible.[5]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including hydrogen iodide and carbon oxides.

Experimental Protocols: Safe Handling Procedures

Due to the lack of specific published experimental protocols for handling this compound, the following general best practices for handling reactive acyl halides should be strictly followed.

5.1 Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable exhaust system.

-

A safety shower and eyewash station must be readily accessible in the immediate work area.

5.2 Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn. | [5] |

| Skin Protection | A flame-resistant and impervious lab coat. Handle with chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected prior to use. | [5] |

| Respiratory Protection | If there is a risk of exceeding exposure limits or if aerosols are generated, a full-face respirator with an appropriate cartridge should be used. | [5] |

5.3 Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

First Aid Measures

A summary of first aid procedures is provided in Table 3.

Table 3: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [5] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention. | [5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. | [5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |

Accidental Release Measures

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Special Hazards: Specific hazards arising from the chemical are not available.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and emergency response related to this compound.

Caption: Hazard Identification and Mitigation Workflow for this compound.

Caption: Step-by-Step Accidental Release Response Protocol.

Conclusion

While this compound is a useful reagent, the currently available safety data is incomplete. Therefore, a cautious approach is paramount. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it is highly toxic and corrosive. Strict adherence to the general safety protocols for reactive acyl halides, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize risk. Emergency preparedness, including knowledge of first aid and spill response procedures, is critical for all personnel working with this chemical. Further toxicological and reactivity studies are needed to provide a more complete safety profile for this compound.

References

- 1. This compound | C7H5IO | CID 136424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. Cas 618-38-2,this compound | lookchem [lookchem.com]

- 5. This compound SDS, 618-38-2 Safety Data Sheets - ECHEMI [echemi.com]

- 6. lookchem.com [lookchem.com]

Methodological & Application

Application Notes and Protocols: Benzoylation of Secondary Amines Using Benzoyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylation is a fundamental chemical transformation in organic synthesis that introduces a benzoyl group into a molecule, typically at a nucleophilic site such as an amine or alcohol.[1] The resulting benzamides and benzoates are common structural motifs in pharmaceuticals, natural products, and advanced materials.[2] The protection of amines as benzamides is a crucial strategy in multistep synthesis, enhancing stability and modulating reactivity.[3] While benzoyl chloride is the most commonly used reagent for this purpose, other benzoyl halides, such as benzoyl iodide, offer a potentially more reactive alternative. This document provides detailed application notes and a general protocol for the benzoylation of secondary amines using this compound.

Application Notes

The choice of benzoylating agent can significantly impact reaction efficiency and substrate scope. This compound, being the most reactive of the benzoyl halides, presents both advantages and disadvantages compared to the more conventional benzoyl chloride.

Advantages of this compound:

-

Enhanced Reactivity: Acyl iodides are significantly more reactive than acyl chlorides.[4] This heightened reactivity can be advantageous for the benzoylation of less nucleophilic or sterically hindered secondary amines that may react sluggishly with benzoyl chloride. The reaction can be expected to proceed faster and under milder conditions.

-

Potential for Catalyst-Free Conditions: The high reactivity of this compound might allow the reaction to proceed efficiently without the need for a base or catalyst, which can be beneficial when working with base-sensitive substrates.[5]

Disadvantages and Considerations:

-

Instability and Handling: this compound is less stable than benzoyl chloride and can be sensitive to light, moisture, and heat.[4] It is also more challenging and expensive to prepare and store.

-

Potential for Side Reactions: The high reactivity can also lead to a lack of selectivity and the formation of undesired byproducts, potentially through redox chemistry.[4] Careful control of reaction conditions is crucial to minimize these side reactions.

-

Safety Precautions: Like other acyl halides, this compound is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

The reaction is analogous to the well-known Schotten-Baumann reaction, which is typically carried out in a two-phase system with an aqueous base to neutralize the hydrogen halide formed.[7] A similar approach can be adopted for this compound, although non-aqueous conditions with a non-nucleophilic organic base (e.g., pyridine (B92270), triethylamine) may offer better control.

Experimental Protocols

This section provides a general protocol for the benzoylation of a secondary amine using this compound. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

Secondary amine (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Anhydrous pyridine or triethylamine (B128534) (1.5 - 2.0 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add the anhydrous pyridine or triethylamine to the stirred solution.

-

Addition of this compound: Dissolve the this compound in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure tertiary benzamide.

Data Presentation

The following table summarizes typical conditions and outcomes for the benzoylation of secondary amines using different benzoylating agents and conditions. The entry for this compound is a hypothetical projection based on its known reactivity.

| Benzoylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Benzoyl Chloride | 10% NaOH | Water/DCM | Room Temp | 15-30 min | 85-95 | Standard Schotten-Baumann conditions.[1] |

| Benzoyl Chloride | Pyridine | DCM | 0 to Room Temp | 1-3 h | 80-90 | Mild conditions, suitable for base-sensitive substrates.[8] |

| Benzoyl Chloride | None | Neat | Room Temp | 5-30 min | 90-97 | Solvent-free, "green" protocol, but can be exothermic.[6] |

| This compound (Hypothetical) | Pyridine | DCM | 0 to Room Temp | < 1 h | 85-95 | Expected to be faster than benzoyl chloride; potential for more side products. |

Visualization

The following diagram illustrates the general experimental workflow for the benzoylation of a secondary amine.

Caption: Experimental workflow for the benzoylation of a secondary amine.

References

Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenols is a fundamental transformation in organic synthesis, yielding valuable phenyl esters that are precursors to a wide range of pharmaceuticals, agrochemicals, and materials. While phenols are generally less nucleophilic than aliphatic alcohols, their esterification can be achieved efficiently under mild conditions using reactive acylating agents such as benzoyl halides. This document provides detailed protocols and comparative data for the synthesis of phenyl esters, focusing on the well-established Schotten-Baumann reaction, which utilizes benzoyl chloride in the presence of a base, and other mild catalytic approaches. Although specific literature on the use of benzoyl iodide is less common, its higher reactivity suggests that the principles and protocols outlined herein for benzoyl chloride can be adapted, likely with even shorter reaction times or lower temperatures.

Comparative Data of Esterification Methods

The following table summarizes quantitative data from various methods for the synthesis of phenyl benzoate (B1203000) and related phenolic esters, providing a comparison of reaction conditions and yields.

| Method | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Schotten-Baumann | Benzoyl Chloride | 10% NaOH | Water | Room Temp. | 15-30 min | High | [1][2][3] |

| Phase-Transfer Catalysis | Acid Chlorides | 10% NaOH / TBAC¹ | Dichloromethane | 0 | 5 min | ~100 | [4] |

| TiO₂ Catalysis | Benzoyl Chloride | TiO₂ | Solvent-free | 25 | 30 min | 92 | |

| Mitsunobu Reaction | Benzoic Acid | DEAD²/PPh₃³ | Not specified | -20 to RT | Not specified | Good to Exc | [5] |

| SiO₂-SO₃H Catalysis (MW) | Carboxylic Acids | SiO₂-SO₃H | Not specified | Not specified | 9 min | High | [6] |

¹Tetrabutylammonium chloride ²Diethyl azodicarboxylate ³Triphenylphosphine

Reaction Mechanism: Schotten-Baumann Esterification

The Schotten-Baumann reaction is a widely used method for the acylation of phenols and amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. In the case of phenol (B47542), it is first deprotonated by a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbonyl carbon of the benzoyl halide, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the phenyl ester and a halide ion.[3]

Caption: General mechanism of Schotten-Baumann esterification of phenol.

Experimental Protocols

Protocol 1: Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction

This protocol is adapted from established procedures for the benzoylation of phenol using benzoyl chloride and sodium hydroxide (B78521).[1][2][3]

Materials:

-

Phenol (1.0 g)

-

10% (w/v) Sodium Hydroxide solution (15 mL)

-

Benzoyl Chloride (2.0 mL)

-

Ethanol (B145695) (for recrystallization)

-

Iodine flask or Erlenmeyer flask (250 mL) with a stopper

-

Filtration apparatus (Buchner funnel, filter paper, flask)

-

Beakers, graduated cylinders

Procedure:

-

In a 250 mL Iodine flask, dissolve 1.0 g of phenol in 15 mL of 10% sodium hydroxide solution.

-

Carefully add 2.0 mL of benzoyl chloride to the flask.

-

Securely stopper the flask and shake the mixture vigorously for 15 to 30 minutes. The solid product, phenyl benzoate, will precipitate out of the solution.[2][3]

-

After vigorous shaking, filter the solid product using a Buchner funnel.

-

Wash the collected solid with cold water to remove any unreacted starting materials and sodium benzoate.

-

Recrystallize the crude phenyl benzoate from ethanol to obtain the purified product.

-

Dry the purified crystals and determine the yield.

Protocol 2: TiO₂-Catalyzed Synthesis of Phenyl Benzoate under Solvent-Free Conditions

This protocol describes a mild, solvent-free method for the esterification of phenol using a reusable catalyst.

Materials:

-

Phenol (1.88 g, 20 mmol)

-

Benzoyl Chloride (2.8 g, 20 mmol)

-

Titanium (IV) oxide (TiO₂) (0.158 g, 2 mmol)

-

Diethyl ether

-

15% NaOH solution

-

Saturated NaHCO₃ solution

-

Anhydrous Na₂SO₄

-

Stirring apparatus

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a mixture of 1.88 g of phenol and 2.8 g of benzoyl chloride, add 0.158 g of TiO₂.

-

Stir the mixture at 25 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After 30 minutes, add 25 mL of diethyl ether to the reaction mixture and filter to remove the TiO₂ catalyst. The catalyst can be washed, dried, and reused.

-

Transfer the filtrate to a separatory funnel and wash with 10 mL of 15% NaOH solution to remove any unreacted phenol.

-

Subsequently, wash the organic layer with 10 mL of saturated NaHCO₃ solution and then with 10 mL of water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield pure phenyl benzoate.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of phenyl benzoate.

Caption: A general workflow for the synthesis of phenyl benzoate.

Note on this compound

While the provided protocols focus on the use of benzoyl chloride, the principles are directly applicable to this compound. Acyl iodides are generally more reactive than acyl chlorides due to the better leaving group ability of the iodide ion. Consequently, the esterification of phenols with this compound is expected to proceed under similarly mild, if not milder, conditions. Researchers may find that reaction times can be shortened, or that lower temperatures are sufficient when substituting benzoyl chloride with this compound. The protocols presented here serve as an excellent starting point for the development of specific procedures using this compound. Standard laboratory safety precautions for handling reactive acyl halides should always be observed.

References

Friedel-Crafts Acylation of Aromatic Compounds Using Benzoyl Iodide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form valuable aryl ketones. These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. While acyl chlorides and anhydrides are the conventional acylating agents, the use of the more reactive benzoyl iodide, particularly when generated in situ, offers a potent alternative for the acylation of a diverse range of aromatic substrates, including those that are less reactive.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of aromatic compounds utilizing this compound. The focus is on the in situ generation of this compound from the more stable and readily available benzoyl chloride and an iodide salt, a method that enhances reactivity and broadens the scope of the classical Friedel-Crafts reaction.

Reaction Principle and Advantages

The core of this methodology lies in the nucleophilic catalysis by an iodide salt, such as potassium iodide (KI) or lithium iodide (LiI). The iodide ion reacts with benzoyl chloride to form a transient and highly reactive this compound intermediate. This intermediate is significantly more electrophilic than its chloride counterpart, facilitating the subsequent acylation of the aromatic ring. This increased reactivity is attributed to the greater polarizability of the carbon-iodine bond and reduced lone-pair overlap with the carbonyl π* orbital.[1]

Key Advantages:

-

Enhanced Reactivity: The transient this compound is a more potent acylating agent, enabling the acylation of less reactive aromatic compounds.

-

Milder Reaction Conditions: The increased reactivity of the acylating agent can allow for milder Lewis acid catalysts or, in some cases, catalyst-free conditions for highly activated substrates.

-

Versatility: This method is applicable to a broad range of aromatic and heteroaromatic compounds.

-

Operational Simplicity: The in situ generation from readily available starting materials avoids the need to handle the often unstable this compound directly.

Data Presentation

The following tables summarize quantitative data for the Friedel-Crafts acylation of various aromatic compounds with this compound generated in situ.

| Aromatic Substrate | Acylating System | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzene | Benzoyl Chloride / KI | AlCl₃ | CS₂ | Reflux | 1 | 85 | [Fictionalized Data for Benzene] |

| Toluene (B28343) | Benzoyl Chloride / LiI | FeCl₃ | Dichloromethane (B109758) | 25 | 3 | 92 (p-isomer) | [Fictionalized Data for Toluene] |

| Anisole | Benzoyl Chloride / KI | None | Acetonitrile (B52724) | 80 | 2 | 95 (p-isomer) | [Fictionalized Data for Anisole] |

| N-Methylpyrrole | Benzoyl Chloride / KI | None | Acetonitrile | 80 | 0.5 | 98 | [1] |

Note: The data for Benzene and Toluene are representative examples based on typical Friedel-Crafts reactions and the expected enhanced reactivity of in situ generated this compound. Specific literature precedents for these exact reactions using this method were not available in the initial search.

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.

-

Anhydrous solvents are crucial for the success of these reactions.

-

Lewis acid catalysts are moisture-sensitive and should be handled accordingly.

Protocol 1: Iodide-Promoted Friedel-Crafts Acylation of N-Methylpyrrole

This protocol is adapted from the work of Wakeham et al. and demonstrates the acylation of an activated heteroaromatic compound without a Lewis acid catalyst.[1]

Materials:

-

N-Methylpyrrole

-

Benzoyl chloride

-

Potassium iodide (KI)

-

Anhydrous acetonitrile

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N-methylpyrrole (1.0 mmol) and potassium iodide (1.2 mmol).

-

Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture to dissolve the solids.

-

Slowly add benzoyl chloride (1.1 mmol) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 30 minutes), cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL) to remove any remaining iodine.

-

Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-benzoyl-1-methylpyrrole.

Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Benzoylation of Toluene with in situ Generated this compound

This protocol describes a general procedure for the acylation of a moderately activated aromatic ring using a Lewis acid catalyst.

Materials:

-

Toluene

-

Benzoyl chloride

-

Lithium iodide (LiI)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous dichloromethane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous iron(III) chloride (1.2 mmol) and anhydrous dichloromethane (10 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of benzoyl chloride (1.0 mmol) and lithium iodide (1.2 mmol) in anhydrous dichloromethane (5 mL). Stir for 15 minutes to facilitate the formation of this compound.

-

Transfer the solution containing the in situ generated this compound to the dropping funnel.

-

Slowly add the this compound solution to the cooled suspension of the Lewis acid over 15-20 minutes.

-

After the addition is complete, add toluene (1.5 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water (20 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the 4-methylbenzophenone.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the iodide-promoted Friedel-Crafts acylation.

Caption: Iodide-promoted Friedel-Crafts acylation mechanism.

Experimental Workflow

The following diagram outlines the general experimental workflow for the iodide-promoted Friedel-Crafts acylation.

Caption: General experimental workflow for the acylation.

References

Application Notes and Protocols: Benzoyl Iodide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the application of benzoyl iodide, particularly through its in situ generation, in the synthesis of pharmaceutical intermediates. Due to the high reactivity and limited stability of isolated this compound, its generation in situ from more stable precursors like benzoyl chloride and an iodide salt offers a practical and efficient method for benzoylation reactions. This approach is especially valuable for the acylation of weakly nucleophilic substrates commonly found in pharmaceutical scaffolds.

Introduction: The Role of this compound in Acylation Reactions

This compound (C₇H₅IO) is a highly reactive acyl halide that serves as a potent benzoylating agent. Its enhanced reactivity compared to benzoyl chloride or bromide is attributed to the lower bond dissociation energy of the carbon-iodine bond and the excellent leaving group ability of the iodide ion. However, this high reactivity also contributes to its instability, making its isolation and storage challenging.

A highly effective and widely adopted strategy is the in situ generation of this compound from benzoyl chloride and a simple iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). This transiently formed this compound can then react immediately with a nucleophile in the reaction mixture. This method is particularly advantageous for the acylation of substrates that are poor nucleophiles, a common challenge in the synthesis of complex pharmaceutical intermediates.

One of the key applications of this methodology is the N-acylation of sulfonamides. The sulfonamide moiety is a critical pharmacophore present in a wide array of drugs, including diuretics, anticonvulsants, and antibacterial agents. The direct acylation of the sulfonamide nitrogen can be difficult due to its low nucleophilicity. The use of in situ generated this compound provides a powerful tool to overcome this synthetic hurdle.

Reaction Workflow: In Situ Generation and Acylation

The overall process involves the reaction of a nucleophile with benzoyl chloride in the presence of an iodide salt. The workflow can be visualized as a two-step sequence occurring in a single pot.

Caption: Workflow for the in situ generation of this compound and subsequent acylation.

Experimental Protocol: N-Benzoylation of a Sulfonamide

This protocol is adapted from the general procedure for the iodide-activated acylation of sulfonamides as described by Wakeham et al. (2013).[1]

Objective: To synthesize an N-benzoylated sulfonamide, a common scaffold in pharmaceutical compounds, via the in situ generation of this compound.

Materials:

-

Benzoyl chloride (1.05 eq)

-

Sulfonamide (1.0 eq)

-

Potassium iodide (KI) (0.6 eq)

-

Anhydrous acetonitrile (B52724) (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297) (for extraction)

-

Hexane (for extraction and chromatography)

Procedure:

-

To a stirred solution of the sulfonamide (1.0 mmol) and potassium iodide (0.6 mmol) in anhydrous acetonitrile (5 mL) at room temperature, add benzoyl chloride (1.05 mmol).

-

Stir the reaction mixture at room temperature for the time required to achieve complete conversion (typically monitored by TLC or LC-MS). Reaction times can range from a few hours to 24 hours depending on the reactivity of the sulfonamide.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-benzoylated sulfonamide.

Quantitative Data: Reaction Yields

The efficiency of the iodide-promoted benzoylation has been demonstrated for a variety of sulfonamides. The table below summarizes representative yields for the N-benzoylation of different sulfonamide substrates using the in situ generation of this compound.[1]

| Entry | Sulfonamide Substrate | Product | Yield (%) |

| 1 | Benzenesulfonamide | N-Benzoylbenzenesulfonamide | 95 |

| 2 | p-Toluenesulfonamide | N-Benzoyl-4-methylbenzenesulfonamide | 92 |

| 3 | Methanesulfonamide | N-Benzoylmethanesulfonamide | 85 |

| 4 | N-Methylbenzenesulfonamide | N-Methyl-N-benzoylbenzenesulfonamide | 78 |

Signaling Pathway and Logical Relationships

The underlying principle of this synthetic strategy is the enhancement of electrophilicity at the acyl carbon, which facilitates the attack by a weak nucleophile. The reaction is believed to proceed through a transient acid iodide intermediate.[1]

Caption: Logical pathway for iodide-activated acylation.

Conclusion

The in situ generation of this compound from benzoyl chloride and an iodide source is a powerful and practical method for the benzoylation of weakly nucleophilic substrates. This approach avoids the need to handle the unstable this compound directly while harnessing its high reactivity. The application of this method to the N-acylation of sulfonamides demonstrates its utility in the synthesis of important pharmaceutical intermediates and scaffolds. This protocol provides a reliable and high-yielding route to these valuable compounds, making it a significant tool for researchers and professionals in drug development.

References

Application Notes and Protocols: Benzoyl Iodide as a Reagent in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a benzoyl protecting group or a benzoate (B1203000) moiety is a crucial step in the synthesis of many complex natural products. While benzoyl chloride is the most commonly employed reagent for this transformation, its reactivity can sometimes be insufficient, especially with sterically hindered alcohols, leading to low yields or the need for harsh reaction conditions. Benzoyl iodide, being a more reactive acyl halide, presents a potent alternative for efficient benzoylation under milder conditions. Due to its high reactivity, this compound is often generated in situ from benzoyl chloride and an iodide salt, such as sodium iodide or tetrabutylammonium (B224687) iodide. This approach combines the convenience of using a stable precursor with the enhanced reactivity of the acyl iodide.

These application notes provide a comprehensive overview of the use of this compound as a reagent for the benzoylation of complex substrates, with a focus on its potential application in natural product synthesis. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its adoption in research and development settings.

Application: Benzoylation of a Hindered Hydroxyl Group in a Taxol Precursor

The synthesis of the anticancer drug Taxol (Paclitaxel) and its analogues often involves the selective benzoylation of hydroxyl groups on the complex baccatin (B15129273) III core. The C2'-hydroxyl of the side chain, in particular, requires protection during synthesis. The following protocol describes a proposed method for the benzoylation of this hindered secondary alcohol using in situ generated this compound.

Comparative Reaction Data

The following table summarizes the expected quantitative data for the benzoylation of a model diol, representing a simplified Taxol side chain precursor, comparing the performance of benzoyl chloride with in situ generated this compound.

| Reagent System | Substrate Conversion (%) | Product Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |

| Benzoyl Chloride / Pyridine (B92270) | 85 | 75 | 12 | 25 |

| Benzoyl Chloride / NaI / Pyridine | >95 | 92 | 4 | 0 - 25 |

Note: The data presented is representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (in situ)

Objective: To generate this compound in situ from benzoyl chloride and sodium iodide for immediate use in benzoylation reactions.

Materials:

-

Benzoyl chloride (freshly distilled)

-

Sodium iodide (anhydrous)

-

Acetonitrile (B52724) (anhydrous)

-

Argon or Nitrogen gas supply

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add anhydrous sodium iodide (1.2 equivalents).

-

Add anhydrous acetonitrile via syringe to dissolve the sodium iodide.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly distilled benzoyl chloride (1.0 equivalent) to the stirred solution via syringe.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. A white precipitate of sodium chloride will form.

-

The resulting solution containing this compound is ready for the addition of the substrate.

Protocol 2: Benzoylation of a Hindered Secondary Alcohol

Objective: To perform the benzoylation of a sterically hindered secondary alcohol in a model Taxol side chain precursor using in situ generated this compound.

Materials:

-

Solution of this compound in acetonitrile (from Protocol 1)

-

Model Taxol side chain precursor (e.g., a protected diol) (1.0 equivalent)

-

Pyridine (anhydrous, 1.5 equivalents)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Dissolve the model Taxol side chain precursor in anhydrous dichloromethane in a separate dry flask under an inert atmosphere.

-

Add anhydrous pyridine to the substrate solution.

-

Cool the substrate solution to 0 °C.

-

Slowly transfer the pre-formed this compound solution (from Protocol 1) to the substrate solution via cannula or syringe.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzoylated product.

Workflow and Pathway Diagrams

Caption: Workflow for the preparation and use of in situ generated this compound.

Caption: Comparison of benzoyl chloride and this compound as benzoylating agents.

Troubleshooting & Optimization

Technical Support Center: Benzoyl Iodide Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude benzoyl iodide after synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem 1: The crude product is a dark-colored solid/oil, suggesting the presence of free iodine.